molecular formula C5H8 B14431894 1,3-Dimethylcyclopropene CAS No. 82190-83-8

1,3-Dimethylcyclopropene

Cat. No.: B14431894
CAS No.: 82190-83-8
M. Wt: 68.12 g/mol
InChI Key: SSFOZRFKIOXSEL-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopropene: is a cyclopropene derivative characterized by the presence of two methyl groups attached to the first and third carbon atoms of the cyclopropene ring. This compound is of significant interest due to its unique structural features and reactivity, which make it a valuable subject of study in organic chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylcyclopropene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens or halogenating agents.

Major Products:

Scientific Research Applications

Chemical Reactions

  • Cycloadditions 1,3-dimethylcyclopropene exhibits high reaction rates in 1,3-dipolar cycloadditions .
  • Isomerization Studies of cyclopropene pyrolysis have eliminated the alkyne formation pathway for 1,2-dimethylcyclopropene. The products were explained as arising from diradical intermediates via 1,2 H-shifts .

Bioorthogonal Reactivity

  • Biomolecule Tagging Isomeric cyclopropenes can be employed in reactions to tag biomolecules in complex environments .
  • Tetrazine Coupling Partners Methylcyclopropenes, including this compound, can act as low-molecular-weight tetrazine coupling partners, suitable for metabolic imaging of unnatural mannosamines on live cells .

Polypeptide Preparation

  • Polypeptide Modification Cyclopropanes, such as this compound, can be bonded to amino acids via carbamate groups to create polypeptides containing cyclopropanyl .

Material Science

  • Hydrogels Hydrogels, which are highly hydrated three-dimensional (3D) polymeric matrices, hold substantial promise in medical and biomedical fields, owing to their excellent biocompatibility, chemical modifiability, and physical tunability, along with relatively straightforward processing procedures .

Mechanism of Action

The mechanism of action of 1,3-dimethylcyclopropene involves its interaction with molecular targets such as ethylene receptors. The compound acts as an ethylene antagonist, binding to the receptor and inhibiting the effects of ethylene. This mechanism is particularly relevant in plant biology, where it is used to regulate ethylene responses in plants .

Comparison with Similar Compounds

  • Cyclopropene
  • 1-Methylcyclopropene
  • 3,3-Dimethylcyclopropene
  • 1,3,3-Trimethylcyclopropene
  • 3-Methyl-3-vinylcyclopropene
  • 3-Methyl-3-ethynylcyclopropene
  • 1,2-Dimethylcyclopropene

Comparison: 1,3-Dimethylcyclopropene is unique due to its specific substitution pattern, which influences its reactivity and interactions with molecular targets. Compared to other cyclopropene derivatives, it exhibits distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

82190-83-8

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

1,3-dimethylcyclopropene

InChI

InChI=1S/C5H8/c1-4-3-5(4)2/h3-4H,1-2H3

InChI Key

SSFOZRFKIOXSEL-UHFFFAOYSA-N

Canonical SMILES

CC1C=C1C

Origin of Product

United States

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